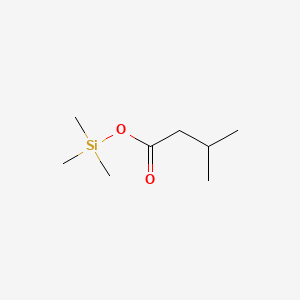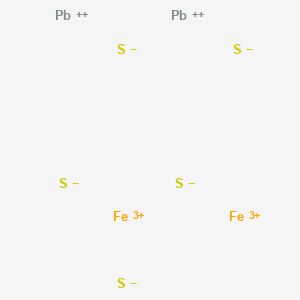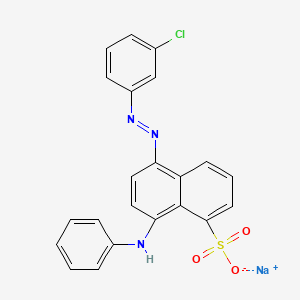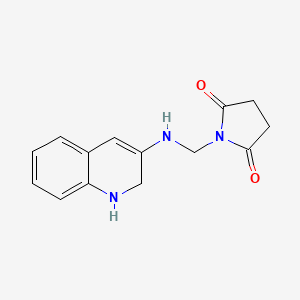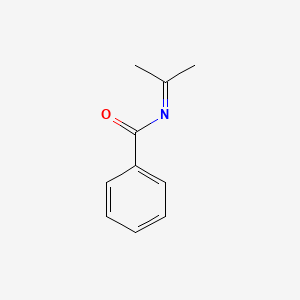
N-(Propan-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-ylidene)benzamide is an organic compound characterized by the presence of a benzamide group attached to an isopropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Propan-2-ylidene)benzamide can be synthesized through the condensation reaction of aniline with acetone under acidic conditions. The reaction typically involves the use of formic acid as a catalyst, which facilitates the formation of the Schiff base . The reaction proceeds as follows:
Condensation Reaction: Aniline reacts with acetone in the presence of formic acid to form this compound.
Reaction Conditions: The reaction is carried out under electrospray ionization conditions, which allows for the accumulation of reaction products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-ylidene)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Scientific Research Applications
N-(Propan-2-ylidene)benzamide has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(Propan-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound acts as a Schiff base, forming reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)-2-(Propan-2-ylidene)hydrazine Carbothioamide: This compound shares a similar structural motif but includes a methoxy group and a hydrazine carbothioamide moiety.
N-(4-Nitrophenyl)-2-(Propan-2-ylidene)hydrazine Carbothioamide: Another related compound with a nitro group and hydrazine carbothioamide structure.
Uniqueness
N-(Propan-2-ylidene)benzamide is unique due to its specific combination of a benzamide group and an isopropylidene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
78007-58-6 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-propan-2-ylidenebenzamide |
InChI |
InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
TUYYEVFJQGXDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)

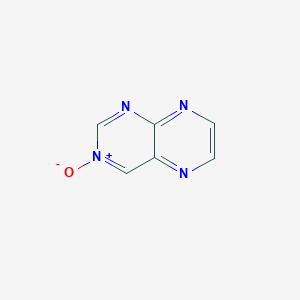
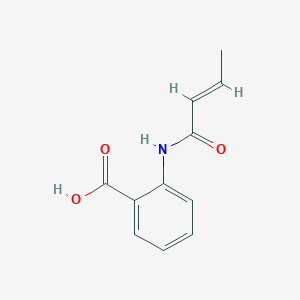

![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)


![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
